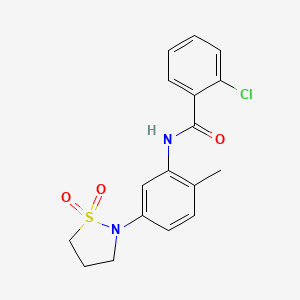

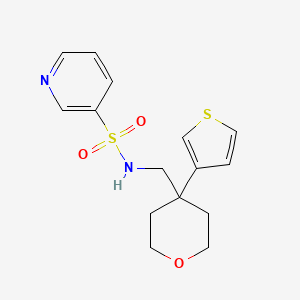

![molecular formula C11H13FN2O B2401806 10-氟-3,4,6,7,8,9-六氢吡嗪并[1,2-a]吲哚-1(2H)-酮 CAS No. 1433990-26-1](/img/structure/B2401806.png)

10-氟-3,4,6,7,8,9-六氢吡嗪并[1,2-a]吲哚-1(2H)-酮

描述

10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one, also known as FPH1, is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. FPH1 is a small molecule inhibitor of the Hippo pathway, which is a signaling pathway involved in regulating cell growth and proliferation.

科学研究应用

合成和生物活性

已经研究了包括10-氟-3-甲基-7-(2-噻吩基)-1,2,3,4,4a,5-六氢吡嗪并[1,2-a][1,4]苯并二氮杂卓(替莫洛腾)在内的新型稠合1,4-苯并二氮杂卓的合成。该化合物显示出抗精神病活性,其合成是研究的一个关键领域。评估了氟取代和稠合环系统的变化对生物活性的影响,突出了该化合物拮抗阿扑吗啡诱导的攀爬和抑制戊四唑诱导的癫痫发作的潜力(Heitmann et al., 1988)。

抗肿瘤应用中的溶解度改进

已经进行了研究以通过开发10-O-取代SN-38衍生物来提高抗肿瘤化合物SN-38的水溶性。这包括引入氟烷基和氟苯甲酰基。在体内研究中,10-O-氟丙基取代的化合物显示出显着的溶解度提高和比SN-38更高的抗肿瘤活性(Doi et al., 2017)。

药物化学中的一锅合成

已经描述了1-取代-10-甲基-1,2,3,4-四氢吡嗪并[1,2-a]吲哚的一锅实用且通用的合成,展示了药物化学的重大发展。该过程涉及催化酸催化剂,并通过亚胺阳离子分子内环化产生高产率(Tiwari et al., 2005)。

抗分枝杆菌和毒理学评估

已经合成并评估了包括10-氟-2,3-二氢-3-甲基-8-硝基-7-氧代-7H-[1,4]噁嗪并[2,3,4-ij]喹啉-6-羧酸在内的氧氟沙星新衍生物的体外和体内抗分枝杆菌活性。这些研究证明了开发新的噁嗪并喹诺酮衍生物对抗分枝杆菌感染的潜力(Dinakaran et al., 2008)。

六氢吡嗪并[1,2-a]吲哚的合成

已经进行了由2-氰基吲哚合成4-取代1,2,3,4,10,10a-六氢吡嗪并[1,2-a]吲哚的研究。这包括对4-取代四氢吡嗪并[1,2-a]吲哚进行立体选择性还原,为合成化学的发展做出了贡献(Golantsov et al., 2005)。

属性

IUPAC Name |

10-fluoro-3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-9-7-3-1-2-4-8(7)14-6-5-13-11(15)10(9)14/h1-6H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFWZCVBLLZBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C3N2CCNC3=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R)-2-[(2-Methylpropan-2-yl)oxy]-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2401730.png)

![5-(4-Fluorophenyl)-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-3-carboxamide](/img/structure/B2401733.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2401734.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2401736.png)

![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)

![N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2401742.png)

![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)